Oxazolo[5,4-c]pyridine-4-methanamine
Description
Oxazolo[5,4-c]pyridine-4-methanamine is a heterocyclic compound featuring a fused oxazole and pyridine core with a methanamine substituent at position 2. For instance, derivatives like benzo[c,d]indole-oxazolopyridine (BIOP), synthesized from oxazolo[5,4-c]pyridine intermediates, demonstrate strong RNA affinity and fluorescence properties .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,3]oxazolo[5,4-c]pyridin-4-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,3,8H2 |
InChI Key |
BYEQKMSQWRNKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1N=CO2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxazolo[5,4-c]pyridine-4-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by subsequent functionalization to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives such as oxazolo[5,4-c]pyridine-4-carboxylic acid.
Reduction: Reduced forms like oxazolo[5,4-c]pyridine-4-methanol.
Substitution: Various substituted oxazolo[5,4-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Oxazolo[5,4-c]pyridine-4-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Oxazolo[5,4-c]pyridine-4-methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and bioactivities of oxazolo[5,4-c]pyridine-4-methanamine analogs and related heterocycles:
Key Observations:
- RNA Binding: BIOP, containing an oxazolo[5,4-c]pyridine core, exhibits stronger RNA binding (Kd = 8.1 μM) compared to quinoline-based BIQ (Kd > 22 μM) and commercial SYTO RNA Select, suggesting the oxazolo[5,4-c]pyridine scaffold enhances affinity .
- Anticancer Activity : Oxazolo[5,4-d]pyrimidines, though structurally distinct (pyrimidine vs. pyridine core), share functional similarities as purine analogs. These compounds inhibit VEGFR-2 and show cytotoxicity against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer cell lines, comparable to 5-fluorouracil (5-FU) .
- Synthetic Flexibility : Oxazolo[5,4-c]pyridine derivatives are synthesized via condensation reactions (e.g., BIOP from 5-methyl-2-(methylthio)oxazolo[5,4-c]pyridin-5-ium tosylate) , while oxazolo[5,4-d]pyrimidines are modified through chlorination and amine substitution .
Pharmacological and Mechanistic Insights
- Oxazolo[5,4-c]pyridine Derivatives: BIOP’s strong RNA interaction is attributed to its planar heterocyclic core, which facilitates intercalation or minor groove binding . Methanamine substituents may enhance solubility or target engagement, though specific data on this compound is pending further studies.
Oxazolo[5,4-d]pyrimidines :
Oxazolo[4,5-b]pyridine :
Comparative Efficacy and Limitations
Limitations:
- Limited direct data on this compound necessitates extrapolation from analogs.
- Oxazolo[5,4-d]pyrimidines face challenges in selectivity due to broad antimetabolite effects .
Biological Activity
Oxazolo[5,4-c]pyridine-4-methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a fused heterocyclic structure that contributes to its unique chemical reactivity and biological properties. Its molecular formula is CHNO, and it serves as a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : It may act on specific receptors to exert its biological effects.
- Anticancer Mechanisms : In vitro studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting critical signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
Antiviral Activity
The compound has also been investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication through mechanisms such as enzyme inhibition that are critical for viral life cycles.
Anticancer Activity
Numerous studies have focused on the anticancer properties of this compound. A notable study evaluated its cytotoxic effects against several human cancer cell lines:
| Cell Line | CC (µM) | Reference |
|---|---|---|
| A549 (Lung carcinoma) | 58.4 | |
| MCF7 (Breast adenocarcinoma) | 99.87 | |
| HT29 (Colon adenocarcinoma) | 58.44 | |
| LoVo (Metastatic colon adenocarcinoma) | 129.41 |
These findings indicate that the compound's cytotoxicity is comparable to established chemotherapeutics like cisplatin.
Case Studies
- Cytotoxicity Evaluation : A study conducted on a series of oxazolo derivatives demonstrated that this compound showed potent cytotoxic effects against HT29 cells with a CC value significantly lower than that of fluorouracil, suggesting its potential as an effective anticancer agent .
- Mechanistic Insights : Another research effort highlighted the compound's ability to activate apoptotic pathways in cancer cells while sparing normal cells from toxicity. This selectivity is crucial for developing safer cancer therapies .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for drug development:
- Anticancer Drugs : Its effectiveness against various cancer cell lines positions it as a promising lead compound for further development into anticancer therapies.
- Antiviral Agents : Given its potential antiviral activity, it could be explored as a treatment option for viral infections.
- Enzyme Inhibitors : The compound's ability to inhibit specific enzymes opens avenues for developing drugs targeting metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
